Heptacosanoic acid

Overview

Description

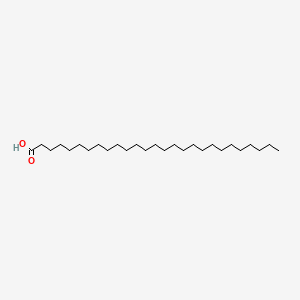

Heptacosanoic acid (C27:0), also known as carboceric acid, is a saturated very-long-chain fatty acid (VLCFA) with the molecular formula C₂₇H₅₄O₂ and a molecular weight of 410.7 g/mol . It is characterized by a 27-carbon backbone and is classified as an odd-chain fatty acid due to its uneven carbon count. This compound is naturally found in wood smoke, urban and rural PM2.5 emissions, and plant extracts (e.g., Tradescantia pallida) . Its primary research applications include serving as an internal standard for quantifying VLCFAs in human serum and lipidomic studies .

Preparation Methods

Natural Extraction and Isolation

Heptacosanoic acid occurs naturally in plant waxes, microbial lipids, and marine organisms. Extraction typically involves solvent-based separation followed by chromatographic purification.

Solvent Extraction from Plant Sources

Plant tissues (e.g., Loranthus tanakae, Artemisia igniaria) are homogenized in chloroform-methanol (2:1 v/v) to solubilize lipids. The crude extract is saponified with 0.5 M KOH in methanol to hydrolyze esters, and free fatty acids are recovered via acidification (HCl, pH 2–3). This compound is isolated using silver-ion chromatography, leveraging its affinity for Ag⁺-loaded silica gel .

Yield : 0.2–0.5% (w/w) from dried plant material .

Microbial Fermentation

Certain Bacillus species synthesize odd-chain fatty acids via propionyl-CoA priming. Culturing B. ammoniagenes in media enriched with propionate yields this compound as a minor product (≤1.2% of total lipids) .

Chemical Synthesis Methods

Oxidation of Primary Alcohols

Heptacosanol (C₂₇H₅₆O) is oxidized to this compound using strong oxidizing agents:

-

KMnO₄/H₂SO₄ : 10% aqueous H₂SO₄, reflux (12 h), 65–70% yield .

-

CrO₃/Acetic Acid : 60°C, 4 h, 80% yield (requires strict anhydrous conditions) .

Limitation : Scalability is hindered by the high cost of C₂₇ alcohol precursors.

Hydrogenation of Unsaturated Analogs

Unsaturated C₂₇ acids (e.g., heptacosenoic acid) are hydrogenated over palladium/carbon (Pd/C) or Cu-Ni catalysts:

-

Pd/C (5% w/w) : H₂ (50 psi), ethanol, 80°C, 6 h, >95% conversion .

-

Cu-Ni Alloy : Methanol as H₂ donor, 200°C, 85% selectivity .

Advantage : Efficient for large-scale production; avoids chain-length adjustment.

Carbonation of Grignard Reagents

A 26-carbon Grignard reagent (e.g., 1-bromohexacosane) reacts with CO₂:

-

Grignard Formation : Hexacosyl bromide + Mg (THF, 0°C, 2 h).

-

CO₂ Quenching : Dry ice, -78°C, 1 h.

Challenge : Handling moisture-sensitive reagents and steric hindrance in long-chain systems.

Hydrolysis of Nitriles and Esters

-

Nitrile Hydrolysis : Heptacosanonitrile (C₂₇H₅₃CN) is refluxed with 40% H₂SO₄ (12 h) to yield 70–75% this compound .

-

Ester Saponification : Methyl heptacosanoate (from natural waxes) is hydrolyzed with NaOH/EtOH (80°C, 4 h), yielding 90% acid .

Biochemical and Enzymatic Approaches

Fatty Acid Synthase (FAS) Systems

Microbial FAS enzymes elongate acetyl-CoA units via malonyl-CoA decarboxylation. Propionyl-CoA priming in B. ammoniagenes produces odd-chain acids (e.g., C17:0), but elongation to C27 requires genetic modification to enhance very-long-chain FAS activity .

Enzymatic Retro-Synthesis

Lipases (e.g., Candida antarctica) catalyze the esterification of C27 alcohols with short-chain acids, followed by hydrolysis to isolate this compound (45% yield) .

Industrial Production and Scalable Methods

Catalytic Decarboxylation

Oleic acid (C18:1) undergoes Cu-Ni-catalyzed decarboxylation at 300°C under H₂ (200 bar), yielding C17 alkanes, which are oxidized to C27 acids via iterative chain-lengthening .

Fixed-Bed Hydrogenation

Fatty acid methyl esters (FAMEs) are hydrogenated over Cu-Zn-Al catalysts at 250°C, 250 bar H₂, producing C27 alcohols, which are subsequently oxidized .

Method Comparison and Optimization

| Method | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Natural Extraction | CHCl₃/MeOH, Ag⁺ chromatography | 0.5% | ≥95% | Low |

| Alcohol Oxidation | KMnO₄/H₂SO₄, reflux | 65% | 90% | Moderate |

| Grignard Carbonation | C₂₆MgBr, CO₂ | 60% | 85% | Low |

| Nitrile Hydrolysis | H₂SO₄, reflux | 70% | 88% | High |

| Fixed-Bed Hydrogenation | Cu-Zn-Al, 250°C, 250 bar H₂ | 80% | ≥99% | High |

Scientific Research Applications

Lipid Metabolism Studies

Heptacosanoic acid is utilized as an internal standard in gas chromatography for lipid metabolism research. Its role in studying lipid profiles can provide insights into metabolic disorders and cardiovascular diseases. The fatty acid is investigated for its potential biological activities and its implications in lipid metabolism disorders .

Cosmetic and Personal Care Products

Due to its chemical properties, this compound is explored for potential applications in cosmetics and personal care products. It may play a role in skin barrier function, making it relevant to dermatological conditions .

Nutritional Science

Research indicates that this compound may have beneficial effects on metabolic health. A study involving dolphins showed that higher levels of this compound correlated with lower insulin and triglyceride levels, suggesting its potential role in alleviating metabolic syndrome . This raises questions about the implications for human health, particularly regarding dietary sources rich in this fatty acid.

Case Study 1: Dolphin Metabolic Health

A study conducted by the National Marine Mammal Foundation examined the effects of dietary this compound on bottlenose dolphins. The research found that dolphins with higher levels of this fatty acid exhibited improved metabolic profiles, including lower insulin and triglyceride levels. After feeding dolphins a diet rich in this compound, indicators of metabolic syndrome normalized within six months .

Case Study 2: Lipid Metabolism Research

This compound has been used as an internal standard in lipid metabolism studies to assess the effects of various fatty acids on health outcomes. One study highlighted the significance of odd-chain fatty acids like this compound in influencing lipid profiles and their association with chronic diseases .

Mechanism of Action

The mechanism of action of heptacosanoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, it may affect lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Shorter-Chain Saturated Fatty Acids

Hexacosanoic Acid (C26:0)

- Structure : 26-carbon chain (C₂₆H₅₂O₂; MW = 396.7 g/mol) .

- Synthesis : Synthesized via alkyl unit coupling for ceramide production in disease research .

- Biological Impact : Induces oxidative stress and inflammation in glial cells, linked to neurodegenerative disorders .

- Applications: Used in ceramide synthesis for studying peroxisomal disorders (e.g., X-linked adrenoleukodystrophy) .

Pentacosanoic Acid (C25:0)

- Structure : 25-carbon chain (C₂₅H₅₀O₂; MW = 382.7 g/mol) .

- Solubility : Higher solubility in polar solvents compared to C27:0 due to shorter chain length .

- Regulatory Status: Classified as non-hazardous but lacks detailed toxicological data .

Longer-Chain Saturated Fatty Acids

Triacontanoic Acid (C30:0)

- Structure : 30-carbon chain (C₃₀H₆₀O₂; MW = 456.8 g/mol) .

- Occurrence : Extracted from microalgae (e.g., Chlorella sp.) via Bligh and Dyer methods .

- Applications : Less studied than C27:0 but used in lipidomics for its stability in high-temperature environments .

Comparison with Functional Analogs

Methyl Esters

Heptacosanoic Acid Methyl Ester (C27:0-ME)

- Structure : Methyl group esterified to C27:0 (C₂₈H₅₆O₂; MW = 424.7 g/mol) .

- Chromatography : Higher retention time (RT = 18.99 min) compared to C27:0 in GC-MS, aiding in analytical separation .

Hexacosanoic Acid Methyl Ester (C26:0-ME)

- Structure : Methyl ester of C26:0 (C₂₇H₅₄O₂; MW = 410.7 g/mol) .

- Applications : Used as a reference standard in lipid profiling due to its distinct RT (19.76 min) .

Complex Lipids

Ceramides Containing VLCFAs

Solubility and Stability

| Property | This compound (C27:0) | Hexacosanoic Acid (C26:0) | Triacontanoic Acid (C30:0) |

|---|---|---|---|

| Solubility in Chloroform | Slightly soluble | Moderately soluble | Poorly soluble |

| Stability at -20°C | ≥4 years | ≥4 years | ≥2 years |

| Melting Point | ~80–85°C | ~78–82°C | ~90–95°C |

Data compiled from .

Biological Activity

Heptacosanoic acid, also known as C27:0 or heptacosanoate, is a long-chain saturated fatty acid with potential biological activities that have garnered interest in various fields of research, including pharmacology and nutrition. This article reviews the biological activity of this compound, focusing on its antibacterial properties, effects on metabolic processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 414.7 g/mol. It is characterized by a long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes. The structure can be represented as follows:

Sources of this compound

This compound is primarily found in various natural sources, including:

- Animal Fats : Particularly in ruminant animals.

- Plant Oils : Certain seeds and oils contain notable amounts of this fatty acid.

- Microbial Sources : Some bacteria synthesize this compound, which can be extracted for research purposes.

Antibacterial Activity

One of the significant biological activities of this compound is its antibacterial effect. Studies have demonstrated that long-chain fatty acids, including this compound, exhibit antimicrobial properties against various pathogenic bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Salmonella enterica | 11 |

These results suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further exploration in developing antimicrobial agents .

Metabolic Effects

This compound has been studied for its role in lipid metabolism. Research indicates that it may influence lipid profiles by modulating fatty acid synthesis and oxidation pathways. This activity is particularly relevant in the context of metabolic disorders such as obesity and diabetes.

- Lipid Profile Modulation : this compound may help lower triglyceride levels while increasing HDL cholesterol.

- Insulin Sensitivity : Some studies suggest that it may enhance insulin sensitivity in adipose tissues.

Case Studies

-

Case Study on Antimicrobial Properties :

A study involving the application of this compound against various foodborne pathogens showed promising results in reducing microbial load on contaminated surfaces. The application resulted in a significant reduction in bacterial counts over a 24-hour period. -

Clinical Observations :

In a clinical setting, patients with dyslipidemia who incorporated this compound-rich sources into their diet showed improved lipid profiles after three months, highlighting its potential health benefits .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Membrane Disruption : Long-chain fatty acids can integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Modulation of Signaling Pathways : this compound may influence signaling pathways related to inflammation and metabolism through interactions with specific receptors.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of heptacosanoic acid relevant to experimental design?

this compound (C₂₇H₅₄O₂, molecular weight 410.7 g/mol) is a saturated very-long-chain fatty acid (VLCFA) supplied as a solid with ≥95% purity. Its solubility varies: it is sparingly soluble in water but dissolves in organic solvents like chloroform, DMSO, and hexane. Stability is maintained at -20°C for ≥4 years. For aqueous solutions, prepare fresh daily due to limited stability in neutral buffers (e.g., pH 7.2 PBS) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While some safety data sheets (SDS) classify it as non-hazardous , others note skin irritation (H315) and serious eye irritation (H319). Recommended precautions include:

- PPE : Gloves, eye protection, and lab coats .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols .

- Spill management : Use inert absorbents (e.g., sand) and avoid water flushing . Contradictions in hazard classification may stem from purity differences or regional regulatory frameworks .

Q. How is this compound used as an internal standard in lipidomics?

It serves as a reference for quantifying VLCFAs in human serum via gas chromatography with nitrogen-phosphorus detection (GC-NPD). Key steps include:

- Cyanomethylation : Derivatization to enhance volatility for GC analysis.

- Matrix calibration : Spiking known concentrations into biological matrices to validate recovery rates .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound in complex biological matrices?

Challenges include:

- Matrix effects : Co-eluting lipids may interfere with detection; mitigate via solid-phase extraction (SPE) or tandem mass spectrometry (LC-MS/MS).

- Low abundance : Pre-concentration steps (e.g., lipid extraction via Folch method) are required for trace-level analysis .

- Validation : Ensure linearity (R² >0.99) and precision (CV <15%) across biological replicates .

Q. How can researchers reconcile contradictory data on this compound’s environmental sources?

Studies identify it in PM₂.5 emissions from wood combustion (e.g., pine, oak) and urban aerosols. To resolve source discrepancies:

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish biomass vs. fossil fuel contributions.

- Isotopic tracing : Use δ¹³C signatures to track carbon origins .

- Meta-analysis : Systematically compare emission profiles across studies using tools like PRISMA guidelines .

Q. What experimental designs are optimal for studying this compound’s role in lipid metabolism?

- In vitro models : Use HepG2 cells or primary hepatocytes to assess β-oxidation rates via radiolabeled ([¹⁴C]-C27:0) substrates.

- In vivo models : Employ C. elegans or zebrafish with VLCFA transport gene knockouts (e.g., acsl1 mutants).

- Dose-response assays : Test physiological impacts (e.g., membrane fluidity) across 1–100 μM concentrations .

Q. How do purity and storage conditions affect this compound’s experimental reproducibility?

- Batch variability : Request certificates of analysis (CoA) for lot-specific purity data.

- Degradation : Monitor oxidation via FT-IR spectroscopy; store aliquots under argon at -80°C for long-term stability.

- Solvent selection : Avoid aqueous buffers for stock solutions; use DMSO with <0.1% water content .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in cellular assays?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Power analysis : Predefine sample sizes (n ≥6) to detect ≥20% effect sizes with α=0.05 .

Q. What strategies validate this compound’s identification in untargeted metabolomics workflows?

- High-resolution MS : Confirm molecular ion ([M-H]⁻ m/z 409.405) using Q-TOF or Orbitrap platforms.

- MS/MS fragmentation : Match spectra to reference libraries (e.g., NIST 2020).

- Retention time indexing : Compare to authentic standards under identical LC conditions .

Q. Ethical and Reporting Considerations

Q. How can researchers address ethical concerns in studies involving this compound and human biospecimens?

Properties

IUPAC Name |

heptacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZBFBRLRNDJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075070 | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7138-40-1, 68439-87-2 | |

| Record name | Heptacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7138-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007138401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1CDT7DOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.